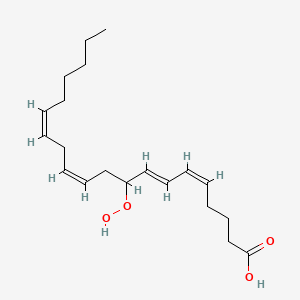

9-HpETE

描述

Structure

3D Structure

属性

分子式 |

C20H32O4 |

|---|---|

分子量 |

336.5 g/mol |

IUPAC 名称 |

(5Z,7E,11Z,14Z)-9-hydroperoxyicosa-5,7,11,14-tetraenoic acid |

InChI |

InChI=1S/C20H32O4/c1-2-3-4-5-6-7-8-10-13-16-19(24-23)17-14-11-9-12-15-18-20(21)22/h6-7,9-11,13-14,17,19,23H,2-5,8,12,15-16,18H2,1H3,(H,21,22)/b7-6-,11-9-,13-10-,17-14+ |

InChI 键 |

LIYCOTUUWOESJK-OIZRIKEUSA-N |

SMILES |

CCCCCC=CCC=CCC(C=CC=CCCCC(=O)O)OO |

手性 SMILES |

CCCCC/C=C\C/C=C\CC(/C=C/C=C\CCCC(=O)O)OO |

规范 SMILES |

CCCCCC=CCC=CCC(C=CC=CCCCC(=O)O)OO |

产品来源 |

United States |

Biosynthesis and Formation Pathways of 9 Hpete

Enzymatic Pathways for 9-HpETE Generation

The generation of this compound from arachidonic acid is predominantly carried out by a class of enzymes known as lipoxygenases (LOXs). However, other enzyme systems, including cyclooxygenases and cytochrome P450 enzymes, can also contribute to its formation, highlighting the multifaceted nature of arachidonic acid metabolism.

Role of Lipoxygenase Enzymes

Lipoxygenases are a family of non-heme iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids. nih.govtandfonline.com They are classified based on the positional specificity of oxygen insertion into the arachidonic acid backbone. tandfonline.com The formation of this compound is a key step in the lipoxygenase pathway, leading to the subsequent production of various bioactive lipid mediators. nih.gov

While a dedicated mammalian 9-lipoxygenase has not been definitively identified, 9-HETE, the reduced product of this compound, has been detected in various tissues. nih.gov In the plant kingdom, 9-lipoxygenases are well-characterized and specifically catalyze the formation of 9-hydroperoxy derivatives from linoleic and linolenic acids. researchgate.netmdpi.com For instance, lipoxygenases from banana leaf and tomato fruits have been identified as 9-LOXs, primarily producing 9-hydroperoxyoctadecadienoic acid (9-HPODE). researchgate.net Some plant 9-LOXs can also act on arachidonic acid, with some reported to produce 11S-HPETE as a major product. scispace.com

While their primary products are other positional isomers of HpETE, other lipoxygenases can also contribute to the formation of this compound. For example, some lipoxygenases exhibit dual positional specificity. scispace.com Mouse Alox15b, also known as 8-lipoxygenase, metabolizes arachidonic acid primarily to 8S-HpETE but also linoleic acid to 9-HpODE. wikipedia.org Human ALOX15, or 15-lipoxygenase-1, predominantly produces 15-HpETE from arachidonic acid but also generates smaller amounts of 12-HpETE. wikipedia.org Certain lipoxygenase variants can produce a mixture of HpETE isomers, including this compound. scispace.com For example, some studies have shown that certain lipoxygenases can produce this compound, although it is often a minor product compared to other isomers. scispace.com

The enzymatic formation of this compound by lipoxygenases is a stereospecific process, leading to the preferential formation of either the S or R enantiomer. The stereochemistry of the product is determined by the specific lipoxygenase enzyme and its active site geometry. scispace.com For instance, plant 9-lipoxygenases typically produce the 9S-hydroperoxide. scispace.compnas.org In contrast, non-enzymatic lipid peroxidation results in a racemic mixture of both R and S enantiomers. nih.gov The stereospecificity is a crucial factor as the different enantiomers can have distinct biological activities. For example, analysis of extracts from the red alga Polyneura latissima revealed the presence of 9S-LOX-derived oxylipins, including 9S-hydroxyeicosatetraenoic acid (9S-HETE). mdpi.com

Contributions of Other Lipoxygenases (e.g., 8-LOX, 12-LOX, 15-LOX)

Involvement of Cyclooxygenase Pathways

Cyclooxygenase (COX) enzymes, also known as prostaglandin (B15479496) G/H synthases, are primarily responsible for the synthesis of prostaglandins (B1171923) and thromboxanes. nih.govnih.gov However, under certain conditions, COX enzymes can also produce small amounts of various HpETEs, including 11- and 15-HpETE. nih.gov While direct, significant production of this compound by COX enzymes is not their primary function, the complex interplay of arachidonic acid metabolizing pathways suggests a potential for minor contributions or indirect effects. For example, aspirin-acetylated COX-2 can metabolize arachidonic acid to 15(R)-HETE, demonstrating the potential for altered product specificity. ahajournals.org

Cytochrome P450 Enzymes in Hydroxyeicosatetraenoic Acid Formation

Cytochrome P450 (CYP) enzymes represent a third major pathway for arachidonic acid metabolism. capes.gov.brnih.gov These heme-containing enzymes can hydroxylate arachidonic acid at various positions to form a range of hydroxyeicosatetraenoic acids (HETEs). nih.govreactome.org While CYP enzymes are well-known to produce 20-HETE and various epoxyeicosatrienoic acids (EETs), some isoforms can also generate other HETE isomers. nih.govfrontiersin.orgcaymanchem.com Rat liver microsomal cytochrome P450 has been shown to form (±)9-HETE, the reduced form of this compound. caymanchem.com Specifically, certain CYP isoforms can directly form conjugated diene HETEs, including 9-HETE. nih.gov This indicates a direct role for cytochrome P450 in the formation of the hydroxylated derivative of this compound.

Fusion Proteins and Complex Enzyme Systems in this compound Synthesis (e.g., Catalase-Related Allene (B1206475) Oxide Synthase)

In certain marine invertebrates, the synthesis of fatty acid hydroperoxides is accomplished by sophisticated fusion proteins. A prominent example is the catalase-related allene oxide synthase (cAOS)-lipoxygenase (LOX) fusion protein found in corals like Plexaura homomalla. nih.govresearchgate.net This enzyme complex couples a C-terminal LOX domain with an N-terminal catalase-related hemoprotein domain. nih.govnih.gov The LOX domain catalyzes the initial oxygenation of arachidonic acid, but notably, this well-characterized system specifically produces 8R-hydroperoxyeicosatetraenoic acid (8R-HpETE). nih.govnih.govplos.org The cAOS domain then converts this 8R-HpETE intermediate into an unstable allene oxide. nih.govresearchgate.netplos.org

While these specific cAOS-LOX fusion proteins are dedicated to 8R-HpETE synthesis, other, non-fusion enzymes demonstrate the capacity to produce this compound. For instance, the human enzyme ALOXE3 (epidermal lipoxygenase-3) converts arachidonic acid into an approximately equal mixture of 5-HpETE, this compound, and 7-HETE. researchgate.net The this compound produced by ALOXE3 is a racemic mixture (50/50 R/S enantiomers). researchgate.net This highlights that while complex fusion proteins are a known mechanism for HpETE synthesis, the formation of the 9-isomer can be accomplished by individual enzymes.

Table 1: Examples of Enzyme Systems in HpETE Synthesis

| Enzyme System | Organism/Tissue | Substrate | Primary Product(s) | Reference |

|---|---|---|---|---|

| cAOS-LOX Fusion Protein | Corals (e.g., Plexaura homomalla, Capnella imbricata) | Arachidonic Acid | 8R-HpETE | nih.govnih.govplos.org |

| ALOXE3 (eLOX3) | Human Epidermis, Brain, Lung | Arachidonic Acid | 5-HpETE, this compound (racemic), 7-HETE | researchgate.net |

| 9S-LOX | Marine Algae (Polyneura latissima) | Arachidonic Acid | 9S-HpETE | mdpi.com |

Non-Enzymatic Formation of this compound

This compound is readily formed non-enzymatically from arachidonic acid through processes driven by reactive oxygen species (ROS). caymanchem.com This pathway is a hallmark of oxidative stress and is distinct from the controlled, specific reactions catalyzed by enzymes. caymanchem.comnih.gov The non-enzymatic peroxidation of arachidonic acid yields a variety of hydroperoxyeicosatetraenoic acid (HpETE) regioisomers, including 5-, 8-, 9-, 11-, 12-, and 15-HpETE. nih.govmdpi.com

Lipid Peroxidation of Arachidonic Acid

Lipid peroxidation is the primary non-enzymatic route to this compound formation. wikipedia.org This process is a free-radical chain reaction involving three main stages: initiation, propagation, and termination. rsc.orgnih.gov The reaction targets polyunsaturated fatty acids like arachidonic acid due to the presence of bis-allylic hydrogen atoms, which are susceptible to abstraction. journals.co.zagerli.com When arachidonic acid undergoes lipid peroxidation, hydroperoxides can form at several positions, resulting in a mixture of isomers, including this compound. mdpi.comrsc.org

Free-Radical and Singlet-Oxygen Oxidations

The formation of this compound is initiated by the attack of a free radical, such as the hydroxyl radical (•OH), on an arachidonic acid molecule. gerli.com This initiation step involves the abstraction of a hydrogen atom from one of the doubly allylic methylene (B1212753) groups (at C-7, C-10, or C-13) to form a carbon-centered radical. mdpi.comjournals.co.za This radical rearranges to a more stable conjugated diene, which then reacts with molecular oxygen (O₂) to form a peroxyl radical. gerli.com Hydrogen abstraction at the C-10 position of arachidonic acid specifically leads to the formation of peroxyl radicals at C-9, which are the precursors to this compound. rsc.org

Alternatively, arachidonic acid can be oxidized by singlet oxygen (¹O₂), a non-radical, electronically excited state of oxygen. gerli.comwikipedia.org This process, known as a photosensitized oxidation or an ene reaction, also yields fatty acid hydroperoxides. wikipedia.org While singlet oxygen oxidation of arachidonic acid shows a preference for forming 15-HpETE, it also generates other isomers, contributing to the pool of non-enzymatically formed HpETEs. gerli.com

Racemic Mixture Formation in Non-Enzymatic Processes

A critical distinction between enzymatic and non-enzymatic formation pathways is the stereochemistry of the product. Enzymatic reactions, such as those catalyzed by lipoxygenases, are typically highly stereo- and regiospecific, producing a single enantiomer (e.g., 9S-HpETE). mdpi.comjournals.co.za In stark contrast, non-enzymatic processes like free-radical-mediated lipid peroxidation lack stereochemical control. nih.govescholarship.org The attack by free radicals on the arachidonic acid backbone can occur from either face of the molecule with equal probability. journals.co.za Consequently, non-enzymatic formation results in a racemic mixture of R- and S-enantiomers for each positional isomer, including (±)this compound. caymanchem.comnih.gov

Table 2: Comparison of Enzymatic vs. Non-Enzymatic this compound Formation

| Feature | Enzymatic Formation | Non-Enzymatic Formation |

|---|---|---|

| Catalyst | Lipoxygenases (e.g., ALOXE3) | Free radicals (e.g., •OH), Singlet Oxygen (¹O₂) |

| Specificity | Generally high regio- and stereospecificity | Low specificity, produces multiple isomers (5-, 8-, 9-, 11-, 12-, 15-HpETE) |

| Product Stereochemistry | Produces specific enantiomers (e.g., 9S-HpETE) or defined mixtures | Produces racemic mixtures (e.g., (±)this compound) |

| Biological Context | Regulated metabolic pathways | Oxidative stress, cellular damage |

Metabolic Fates and Further Transformation of 9 Hpete

Reduction of 9-HpETE to 9-Hydroxyeicosatetraenoic Acid (9-HETE)

The primary and most predominant metabolic pathway for hydroperoxyeicosatetraenoic acids (HpETEs), including this compound, is their reduction to the corresponding more stable hydroxy fatty acids. nih.gov This conversion is a critical step in modulating the biological activity of these lipid mediators.

Peroxidase-Catalyzed Reduction (e.g., Glutathione (B108866) Peroxidase Systems)

The reduction of this compound to 9-HETE is efficiently catalyzed by peroxidases, with glutathione peroxidase (GPX) systems playing a prominent role. nih.govfrontiersin.org GPX enzymes, such as GPX1 and GPX4, utilize glutathione as a reducing equivalent to convert the hydroperoxy group of this compound into a hydroxyl group, thereby forming 9-HETE. bio-rad.comjci.org This enzymatic reduction is a crucial mechanism for detoxifying reactive lipid hydroperoxides and for producing the more stable signaling molecule, 9-HETE. frontiersin.orgwikipedia.org The peroxidase activity is not limited to GPX; other enzymes with peroxidase function, like cyclooxygenases, can also contribute to this reduction. nih.govrsc.org

Dehydration and Oxidation to Oxoeicosatetraenoic Acids (oxo-ETEs)

Beyond simple reduction, this compound can undergo further transformations to yield oxoeicosatetraenoic acids (oxo-ETEs). These metabolites are characterized by a keto group and can be formed through distinct enzymatic and non-enzymatic pathways.

Dehydrogenase-Mediated Conversion

While oxo-ETEs are commonly formed from the oxidation of HETEs by specific dehydrogenases, there is evidence for the involvement of dehydrogenases in the broader metabolism of arachidonic acid products. nih.govresearchgate.net For instance, 5-hydroxyeicosanoid dehydrogenase (5-HEDH) oxidizes 5-HETE to 5-oxo-ETE. elsevier.eskarger.com Although direct dehydrogenase-mediated conversion of this compound to an oxo-ETE is less characterized, the existence of various HETE dehydrogenases suggests a potential, albeit less direct, route where this compound is first reduced to 9-HETE and then subsequently oxidized to 9-oxo-ETE. nih.govresearchgate.net

Cytochrome P450 Involvement in oxo-ETE Formation

Cytochrome P450 (CYP) enzymes represent another pathway for the formation of oxo-ETEs directly from HpETEs. nih.govwikipedia.org Certain CYP isoforms, such as CYP2S1, have been shown to convert 5S-HpETE, 12S-HpETE, and 15S-HpETE into their corresponding oxo-ETEs. nih.govnih.gov While direct evidence for the conversion of this compound by CYP enzymes to 9-oxo-ETE is still emerging, the broad substrate specificity of some CYPs suggests this is a plausible metabolic route. nih.govnih.gov This pathway can divert the metabolism of HpETEs away from HETE formation, directly yielding the more oxidized oxo-ETEs. nih.gov

Conversion to Specialized Pro-Resolving Lipid Mediators and Other Eicosanoids

This compound can also serve as a precursor for the generation of other classes of eicosanoids, including hepoxilin-like metabolites, which are involved in various cellular signaling processes.

Hepoxilin-Like Metabolite Generation

Rearrangements of 9S-HpETE can lead to the formation of hepoxilin-like metabolites. mdpi.com Hepoxilins are epoxy-alcohol derivatives of arachidonic acid that are known to be formed from 12-HpETE through the action of hepoxilin synthase. nih.govcaymanchem.com The formation of similar structures from this compound suggests the involvement of enzymes with analogous activities, possibly an allene (B1206475) oxide synthase (AOS)-like enzyme, that can catalyze the intramolecular rearrangement of the hydroperoxy group to form an epoxide and a hydroxyl group. mdpi.com

Precursor Role for Leukotrienes and Lipoxins (General Eicosanoid Cascade)

Hydroperoxyeicosatetraenoic acids (HpETEs) are critical intermediates in the metabolism of arachidonic acid, serving as precursors to a wide array of biologically active eicosanoids, including leukotrienes, lipoxins, and hepoxilins. nih.govprobiologists.com The specific metabolic fate of an HpETE molecule is determined by its isomeric form (i.e., the position of the hydroperoxy group) and the enzymatic machinery present in the cell. While this compound is a member of this class of compounds, the primary pathways leading to the classical leukotrienes and lipoxins are initiated by different HpETE isomers. wikipedia.orgthemedicalbiochemistrypage.org

The biosynthesis of leukotrienes is initiated by the enzyme 5-lipoxygenase (5-LOX), which converts arachidonic acid into 5S-HpETE. probiologists.comwikipedia.orgwikipedia.org This intermediate, 5S-HpETE, is then enzymatically transformed into leukotriene A₄ (LTA₄), an unstable epoxide that serves as the common precursor for all other leukotrienes, such as leukotriene B₄ (LTB₄) and the cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄). probiologists.comwikipedia.orgthemedicalbiochemistrypage.org

The lipoxin synthesis pathway prominently features 15-HpETE. The enzyme 15-lipoxygenase (15-LOX) converts arachidonic acid to 15S-HpETE. themedicalbiochemistrypage.org In cells containing both 15-LOX and 5-LOX, such as leukocytes, 15S-HpETE can be further metabolized by 5-LOX to generate lipoxins, which are key mediators in the resolution of inflammation. nih.govwikipedia.org

While this compound is not the direct precursor to the classical leukotrienes or lipoxins, other HpETE isomers are central to different eicosanoid families. For instance, 12-HpETE, produced by 12-lipoxygenase (12-LOX), is the substrate for the formation of hepoxilins. themedicalbiochemistrypage.orgnih.govwikipedia.org The general eicosanoid cascade illustrates a system of high specificity, where different positional isomers of HpETE are channeled into distinct metabolic pathways to produce structurally and functionally diverse signaling molecules.

Table 1: Precursor Roles of Major HpETE Isomers in the Eicosanoid Cascade

| HpETE Isomer | Generating Enzyme (Example) | Major Eicosanoid Products | References |

| 5-HpETE | 5-Lipoxygenase (ALOX5) | Leukotrienes (LTA₄, LTB₄, LTC₄) | probiologists.comwikipedia.orgwikipedia.org |

| 12-HpETE | 12-Lipoxygenase (ALOX12) | Hepoxilins (HxA₃, HxB₃) | themedicalbiochemistrypage.orgnih.govwikipedia.org |

| 15-HpETE | 15-Lipoxygenase (ALOX15) | Lipoxins, Eoxins | nih.govthemedicalbiochemistrypage.orgwikipedia.org |

Esterification and Incorporation into Cellular Lipids

Beyond their role as precursors to signaling molecules, HpETEs and their more stable reduced products, hydroxyeicosatetraenoic acids (HETEs), can be incorporated into the complex lipid structures of the cell, primarily membrane phospholipids (B1166683). gerli.com This process of esterification serves as a mechanism for storing these oxidized fatty acids within cellular membranes, potentially for later release or to modify membrane properties. nih.govgerli.com While free, unesterified HETEs and HpETEs are often released from the cell to act as signaling molecules, a significant portion can remain cell-associated through their incorporation into phospholipids. nih.govnih.gov This incorporation can occur through two primary mechanisms: the reacylation of a lysophospholipid with a free oxidized fatty acid, or the direct oxidation of a fatty acid that is already esterified within a phospholipid. nih.govroyalsocietypublishing.org

Incorporation into Phospholipids (e.g., sn-2 position)

The most common pathway for incorporating oxidized fatty acids like the 9-HETE derived from this compound into phospholipids involves a deacylation-reacylation cycle known as the Lands pathway. mdpi.com In resting cells, arachidonic acid is predominantly located at the sn-2 position of the glycerol (B35011) backbone of membrane phospholipids. royalsocietypublishing.orgmdpi.com

Upon cellular stimulation, phospholipase A₂ (PLA₂) enzymes are activated and hydrolyze the ester bond at the sn-2 position, releasing free arachidonic acid. researchgate.netwikipedia.org This free arachidonic acid can then be oxidized by lipoxygenases to form various HpETEs. The resulting HpETE is typically reduced to the more stable HETE. This free HETE can then be activated to its acyl-CoA derivative and subsequently re-esterified into the vacant sn-2 position of a lysophospholipid molecule by a lysophospholipid acyltransferase (LPLAT) enzyme. royalsocietypublishing.orgmdpi.com

Research has demonstrated this process for several HETE isomers. For example, studies in platelets and neutrophils have identified multiple species of HETE-containing phosphatidylethanolamine (B1630911) (PE) and phosphatidylcholine (PC). nih.govroyalsocietypublishing.org Stable isotope labeling experiments confirmed that these HETE-phospholipids are formed predominantly via the hydrolysis of arachidonic acid, its subsequent oxidation to HETE, and its rapid re-esterification into a lysophospholipid. nih.govroyalsocietypublishing.org It is through this mechanism that 9-HETE, following its reduction from this compound, can become part of the cell's phospholipid architecture.

Table 2: Examples of HETE-Esterified Phospholipids Identified in Human Cells

| Cell Type | Phospholipid Species | HETE Isomer | References |

| Platelets | 16:0p/12S-HETE-PE | 12S-HETE | nih.govroyalsocietypublishing.org |

| Platelets | 18:0a/12S-HETE-PE | 12S-HETE | nih.gov |

| Platelets | 16:0a/12S-HETE-PC | 12S-HETE | nih.gov |

| Platelets | PS 18:0a/20:4 (AA) | (PS externalized with HETE-PE) | royalsocietypublishing.org |

| Neutrophils | 16:0a/5-HETE-PC | 5-HETE | core.ac.uk |

| Neutrophils | 18:0p/5-HETE-PE | 5-HETE | core.ac.uk |

| Monocytes | Multiple PE and PC species | 15S-HETE | nih.gov |

Note: "p" denotes a plasmalogen (ether-linked) and "a" denotes a diacyl (ester-linked) species at the sn-1 position. The HETE is located at the sn-2 position.

Direct Oxidation of Esterified Arachidonic Acid

An alternative pathway for the formation of hydroperoxylated phospholipids exists that does not require the initial release of free arachidonic acid. In this mechanism, a lipoxygenase enzyme acts directly on an arachidonic acid molecule that is already esterified within an intact phospholipid in a cell membrane. nih.gov

While most lipoxygenase enzymes show little to no activity towards esterified arachidonic acid, 15-lipoxygenase-1 (15-LO-1) is a notable exception. nih.gov 15-LO-1 can readily oxidize arachidonic acid while it is still part of a phospholipid, generating esterified 12-HpETE and 15-HpETE, along with their corresponding HETE reduction products. nih.gov This direct oxidation of membrane lipids is a significant mechanism for initiating lipid peroxidation, a process implicated in the oxidative modification of lipoproteins like low-density lipoprotein (LDL). nih.gov

Studies using stable isotope labeling in human monocytes have provided evidence for this direct oxidation pathway. It was shown that 15-HETE-phosphatidylethanolamines could be formed directly from the oxidation of intact PE by the 15-LOX enzyme, bypassing the need for prior hydrolysis by phospholipase A₂. core.ac.uk This pathway provides a distinct route for generating phospholipid-bound hydroperoxides and hydroxides, embedding these oxidized species directly into the lipid bilayer where they can alter membrane function or participate in further reactions.

Cellular and Molecular Functions of 9 Hpete and Its Metabolites Excluding Clinical Outcomes

Role in Lipid Peroxidation Mechanisms

9-HpETE is recognized as an early product formed during the lipid peroxidation of arachidonic acid. This process can occur through both enzymatic and non-enzymatic mechanisms nih.govcaymanchem.comrsc.org. Non-enzymatic lipid peroxidation primarily targets polyunsaturated fatty acids (PUFAs) esterified within cellular lipids, which represent the most abundant storage site for arachidonic acid in cells nih.gov. The formation of this compound in this context involves the addition of oxygen at the C9 position of arachidonic acid, typically following a hydrogen atom abstraction rsc.org.

Enzymatically, this compound can also be generated. Rat liver microsomal cytochrome P450 (CYP) enzymes are known to produce (±)9-HETE, the reduced form of this compound, suggesting a role for CYP in the formation of the hydroperoxy precursor caymanchem.com. Unlike the stereospecific products of lipoxygenase enzymes, HETEs and HpETEs formed via non-enzymatic lipid peroxidation are typically racemic mixtures of R- and S- enantiomers nih.gov.

Esterified HpETEs and their corresponding HETE reduction products are detected as early indicators of lipid peroxidation in various cellular contexts. For instance, esterified 5-, 8-, 9-, 11-, 12-, and 15-HETE were all identified in low-density lipoprotein (LDL) after exposure to endothelial cells or Cu++ nih.gov.

Contribution to Oxidative Stress Pathways in Cellular Models

This compound and its metabolites are implicated in oxidative stress pathways within cellular models researchgate.net. Lipid peroxidation, which produces HpETEs like this compound, is a significant contributor to cellular oxidative stress mdpi.comnih.gov. Elevated levels of lipid peroxides are associated with alterations in cellular redox status and can lead to oxidative damage to cellular components researchgate.netnih.gov.

Cellular models of oxidative stress demonstrate that lipid-derived mediators, including hydroperoxy fatty acids, can act as intermediates in cell death pathways triggered by oxidants researchgate.netmdpi.com. While research often highlights other lipid peroxidation products, the presence of this compound as a marker of this process links it to the broader cellular responses to oxidative insult mdpi.com. Studies on related hydroperoxy fatty acids, such as 15-HpETE, have shown their ability to induce membrane lipid peroxidation and free radical generation, contributing to endothelial cell injury researchgate.net.

Modulation of Immune and Inflammatory Cellular Responses (Mechanistic Studies)

This compound and its metabolites have been reported to play roles in inflammatory and immune responses researchgate.net. While extensive mechanistic details specifically for this compound in these processes are still being elucidated compared to other eicosanoids, studies on its metabolite, 9-HETE, provide some insight. 9-HETE has been shown to significantly stimulate the phosphorylation of ER1/2 and induce the activation of the NF-κB pathway researchgate.net. The activation of NF-κB is a key event in the transcription of numerous pro-inflammatory genes, suggesting a pro-inflammatory potential for 9-HETE, which is derived from this compound researchgate.net.

Research on other hydroperoxy eicosatetraenoic acids, such as 12- and 15-HpETE, has demonstrated their ability to enhance the activity of secreted phospholipase A2 (sPLA2) and facilitate arachidonic acid mobilization in macrophages aai.orgbalsinde.org. This mechanism involves a cross-talk between cytosolic phospholipase A2 (cPLA2) and sPLA2, where HPETEs serve a signaling role to amplify the release of arachidonic acid, a precursor for many inflammatory mediators aai.orgbalsinde.org. While this specific mechanism has not been definitively established for this compound in the provided literature, it illustrates a potential pathway by which hydroperoxy fatty acids can modulate inflammatory responses by influencing the availability of arachidonic acid.

Effects on Lymphocyte Responsiveness

The influence of eicosanoids on lymphocyte function, including proliferation and cytokine production, is well-documented cambridge.orgscielo.braai.orgnih.gov. However, specific detailed research findings on the direct effects of this compound on lymphocyte responsiveness are limited in the provided search results. Studies on other eicosanoids, such as 5-oxo-ETE (a metabolite of 5-HpETE), have indicated their ability to stimulate lymphocytes wikipedia.org. Additionally, 20-HETE has been shown to increase the expression of adhesion molecules like ICAM-1 and VCAM-1 on B-lymphocytes, which are crucial for immune cell interactions nih.gov. While the broader context of eicosanoid modulation of lymphocyte activity exists, the precise role and mechanisms of this compound in directly affecting lymphocyte responsiveness require further specific investigation.

Influence on Arachidonic Acid Mobilization and Phospholipase A2 Activity

Arachidonic acid mobilization from membrane phospholipids (B1166683) is a critical step in the synthesis of eicosanoids, including HpETEs researchgate.netbalsinde.orgumich.eduuva.es. This process is primarily mediated by phospholipase A2 (PLA2) enzymes, including cytosolic PLA2 (cPLA2) and secreted PLA2 (sPLA2) aai.orgresearchgate.netbalsinde.orgumich.edu.

As mentioned in section 4.3, studies on 12- and 15-HpETEs have revealed a mechanism where these hydroperoxides enhance sPLA2 activity aai.orgbalsinde.org. Reconstitution experiments in macrophage-like cells where cPLA2 activity was inhibited showed that the addition of exogenous 12- or 15-HpETE was able to restore the sPLA2 response aai.orgbalsinde.org. This suggests that these HPETEs play a signaling role, linking cPLA2 activation (which can generate initial hydroperoxides) to the full activation of sPLA2 and subsequent amplified arachidonic acid release aai.orgbalsinde.org. This effect was dependent on the hydroperoxy group, as the corresponding HETEs did not mimic the activity aai.orgbalsinde.org.

While this mechanism provides a plausible way for hydroperoxy fatty acids to influence arachidonic acid mobilization, direct experimental evidence specifically demonstrating that this compound enhances PLA2 activity or influences arachidonic acid mobilization in a similar manner was not prominently featured in the search results. However, given its structural similarity to 12- and 15-HpETE and its origin from arachidonic acid, it is an area that warrants further investigation to fully understand this compound's role in modulating lipid signaling cascades.

Participation in Programmed Cell Death Pathways

This compound and its metabolites have been reported to participate in programmed cell death pathways, specifically apoptosis researchgate.net. Lipid-derived mediators, including hydroperoxy fatty acids, have emerged as potential intermediates in cell death triggered by oxidative stress researchgate.net.

Research on 15(S)-HpETE, a related hydroperoxy eicosatetraenoic acid, has provided more detailed insights into how these compounds can induce apoptosis. 15(S)-HpETE has been shown to initiate apoptosis in vascular smooth muscle cells hmdb.ca. Furthermore, studies on chronic myelogenous leukemia cell line K-562 demonstrated that both 15-(S)-HpETE and 15-(S)-HETE inhibited cell growth and induced apoptosis researchgate.net.

Induction of Reactive Oxygen Species-Dependent Apoptosis Mechanisms

The induction of apoptosis by hydroperoxy fatty acids like 15(S)-HpETE is linked to the generation of reactive oxygen species (ROS) researchgate.netpeerj.com. ROS play a critical role in cell death signaling and can induce apoptosis, particularly via the intrinsic pathway, by causing damage to cellular components including DNA plos.orgmdpi.comnih.gov. Excessive levels of ROS can overwhelm cellular antioxidant defenses and trigger programmed cell death researchgate.netnih.gov.

In the K-562 leukemia cell line, 15-(S)-HpETE-induced apoptosis was found to be mediated by the generation of ROS, specifically through an NADPH oxidase-dependent mechanism researchgate.net. This ROS production led to the activation of caspase-3, a key executioner enzyme in the apoptotic cascade, and subsequent cleavage of PARP-1, a marker of apoptosis researchgate.net. This research highlights a specific mechanism by which a related HpETE can induce apoptosis through a ROS-dependent pathway. Given that this compound is also a hydroperoxide and is associated with oxidative stress and apoptosis researchgate.net, it is plausible that it may utilize similar ROS-dependent mechanisms to induce programmed cell death, although direct experimental confirmation for this compound itself via this specific pathway requires further investigation.

Table 1: Key Cellular and Molecular Roles of this compound and its Metabolites

| Function | Key Findings | Relevant Metabolite (if applicable) |

| Lipid Peroxidation | Formed as an early product during enzymatic (CYP) and non-enzymatic lipid peroxidation of arachidonic acid. nih.govcaymanchem.comrsc.org | 9-HETE (reduced form) |

| Oxidative Stress | Implicated in oxidative stress pathways; contributes to cellular oxidative damage as a lipid peroxidation product. researchgate.netmdpi.comnih.gov | Metabolites of this compound |

| Immune/Inflammatory Responses | Plays roles in inflammation and immune responses. researchgate.net 9-HETE activates NF-κB pathway. researchgate.net | 9-HETE |

| Arachidonic Acid Mobilization/PLA2 Activity | Potential, but not directly confirmed for this compound; related HPETEs (12/15-HpETE) enhance sPLA2 activity and AA mobilization. aai.orgbalsinde.org | N/A |

| Programmed Cell Death (Apoptosis) | Participates in apoptosis pathways. researchgate.net Related HPETE (15-HpETE) induces apoptosis via ROS-dependent caspase activation. researchgate.nethmdb.capeerj.com | Metabolites of this compound |

| ROS-Dependent Apoptosis | Potential mechanism; related HPETE (15-HpETE) induces apoptosis via NADPH oxidase-mediated ROS generation and caspase-3 activation. researchgate.net | N/A |

Role in Ferroptosis Signaling (e.g., HpETE-Phosphatidylethanolamine)

Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation aginganddisease.orgmdpi.comamegroups.org. Polyunsaturated fatty acids (PUFAs) integrated into cellular membranes, particularly in phospholipids like phosphatidylethanolamine (B1630911) (PE), are susceptible to peroxidation and play a central role in initiating ferroptosis mdpi.comthno.org. Lipoxygenases (LOXs), especially 15-lipoxygenase (15-LO), are key enzymes involved in catalyzing the formation of lipid hydroperoxides, including hydroperoxyicosatetraenoic acids (HpETEs), from PUFAs aginganddisease.orgmdpi.comahajournals.orgcaymanchem.com.

A critical step in ferroptosis signaling involves the esterification of HpETEs, such as 15-HpETE, into membrane phospholipids, forming oxidized phospholipids like HpETE-phosphatidylethanolamine (HpETE-PE) aginganddisease.orgmdpi.com. This process is facilitated by the interaction of 15-LO with phosphatidylethanolamine-binding protein 1 (PEBP1) aginganddisease.orgmdpi.com. The 15-LO/PEBP1 complex promotes the oxygenation of PE-associated PUFAs, leading to the generation of 15-HpETE-PEs, which are potent inducers of ferroptosis aginganddisease.orgmdpi.com. While 15-HpETE-PE has been identified as a key ferroptosis-triggering molecule in some contexts, studies in cardiomyocytes suggest that 15-HpETE itself, rather than 15-HpETE-PE, might play a more direct role in inducing ferroptosis ahajournals.org.

Oxidized phospholipids, including 1-stearoyl-2-15-HpETE-sn-glycero-3-phosphatidylethanolamine (SAPE-OOH), have also been identified as "eat-me" signals on the surface of ferroptotic cells, facilitating their phagocytic clearance by macrophages thno.orgnih.gov. This interaction is mediated, at least in part, through Toll-like receptor 2 (TLR2) on macrophages thno.orgnih.gov.

While this compound is a product of lipoxygenase activity on arachidonic acid, the majority of research on HpETE-mediated ferroptosis has focused on the role of 15-HpETE and its PE conjugates aginganddisease.orgmdpi.comthno.orgahajournals.orgnih.gov. However, given that lipoxygenases can produce various HpETEs, the potential involvement of this compound or its metabolites in ferroptosis signaling pathways warrants further investigation.

Interactions with Cellular Signaling Pathways and Receptors

Eicosanoids, including HpETEs and their derivatives, are known to interact with various cellular signaling pathways and receptors, influencing diverse cellular functions ahajournals.orgmdpi.comnih.gov.

Activation of Nuclear Receptors (e.g., Peroxisome Proliferator-Activated Receptors)

Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptor proteins that function as transcription factors regulating gene expression, particularly in lipid metabolism, cellular differentiation, and development wikipedia.orgwikipedia.org. PPARs form heterodimers with the retinoid X receptor (RXR) and bind to specific DNA sequences called peroxisome proliferator hormone response elements (PPREs) to modulate gene transcription wikipedia.orgsigmaaldrich.com.

Certain fatty acids and their metabolites, including eicosanoids, can act as endogenous ligands for PPARs mdpi.comwikipedia.orgwikipedia.orgnih.govpnas.orgpnas.org. Specifically, some members of the 15-hydroxyeicosatetraenoic acid family, including 15(S)-HpETE and 15(S)-HETE, have been shown to activate PPAR alpha, beta/delta, and gamma to varying degrees wikipedia.orgwikipedia.orgwikipedia.org. While research has primarily focused on 15-HpETE's interaction with PPARs, the potential for this compound or its metabolic products to activate these nuclear receptors remains an area of interest. The activation of PPARs by lipid metabolites suggests a mechanism by which fatty acid oxidation products can directly influence gene expression related to lipid homeostasis and inflammatory responses wikipedia.orgwikipedia.orgpnas.org.

Modulation of G Protein-Coupled Receptors (e.g., Leukotriene B4 Receptor 2)

G protein-coupled receptors (GPCRs) are transmembrane proteins that mediate cellular responses to extracellular stimuli, including lipid mediators nih.govgenecards.org. The leukotriene B4 receptor 2 (BLT2), a GPCR, has been identified as a low-affinity receptor for leukotriene B4 (LTB4) and can also be activated by other eicosanoids, including 12(S)-HPETE and 15(S)-HETE nih.govoup.comguidetopharmacology.org. Although BLT2 binds LTB4 with lower affinity than BLT1, it can be activated by various hydroxy fatty acids oup.comguidetopharmacology.org.

While this compound is a hydroperoxy fatty acid structurally related to ligands that activate BLT2, direct evidence of this compound binding to or modulating BLT2 activity is not explicitly detailed in the provided search results focusing on this compound. However, the promiscuous nature of BLT2 and its activation by other HpETEs like 12(S)-HPETE suggest a potential, albeit not yet fully elucidated, interaction. BLT2 has been implicated in processes such as macrophage migration and angiogenesis nih.govoup.comguidetopharmacology.org.

Influence on Intracellular Signaling Cascades (e.g., ER1/2 phosphorylation, NF-κB pathway)

Eicosanoids can influence various intracellular signaling cascades, including those involving protein phosphorylation and transcription factor activation researchgate.netamegroups.org.

The extracellular signal-regulated kinase (ERK) pathway, specifically ERK1/2 phosphorylation, is involved in numerous cellular processes such as proliferation, differentiation, and survival nih.govcellsignal.com. While some eicosanoids, like 5-HpETE and 5-HETE, have been linked to ERK1/2 phosphorylation frontiersin.orgbioscientifica.com, the direct effect of this compound on this pathway is not specifically detailed in the search results. However, given the role of lipid mediators in modulating kinase cascades, it is plausible that this compound could exert influence, potentially through upstream receptors or by altering cellular redox status.

The NF-κB pathway is a crucial regulator of inflammatory and immune responses amegroups.orgnih.govfrontiersin.org. Activation of NF-κB typically involves the phosphorylation and degradation of its inhibitor, IκBα, allowing NF-κB to translocate to the nucleus and regulate gene expression nih.gov. Some eicosanoids, such as 15-HETE, a metabolite of 15-HpETE, have been shown to activate the NF-κB pathway researchgate.netnih.gov. For instance, 15-HETE mediated the activation of NF-κB in human monocytes, leading to increased matrix metalloproteinase-9 activity and production of pro-inflammatory cytokines nih.gov. While this compound is structurally related to 15-HETE, its specific effects on the NF-κB pathway are not explicitly described in the provided information. However, the involvement of other HpETE metabolites in this pathway suggests a potential area for further investigation regarding this compound's cellular effects.

Enzymatic Regulation and Activity Modulation by this compound

Lipoxygenases are enzymes that catalyze the oxygenation of polyunsaturated fatty acids, producing hydroperoxy fatty acids like this compound nih.govuniprot.orgnih.gov. The activity of lipoxygenases can be subject to various forms of regulation, including modulation by their own products or other lipid metabolites.

Effects on Other Lipoxygenase Isoforms (e.g., Suicide Inactivation)

Lipoxygenases can influence the activity of other lipoxygenase isoforms through various mechanisms. One such mechanism is suicide inactivation, where an enzyme is irreversibly inhibited by a mechanism-based inactivator, often a substrate analog or a product of the enzyme's own reaction caymanchem.compsu.eduplos.org.

While the search results primarily discuss the suicide inactivation of lipoxygenases by 15-HpETE and related eicosanoids, rather than specifically by this compound, this mechanism highlights a potential mode of enzymatic regulation by hydroperoxy fatty acids caymanchem.compsu.eduplos.org. For example, 15(S)-HpETE has been shown to cause the suicide inactivation of porcine 12-LO caymanchem.compsu.edu. This process can involve the covalent modification of the enzyme psu.eduacs.org. Although direct evidence for this compound-induced suicide inactivation of other lipoxygenase isoforms is not explicitly provided, the principle of hydroperoxy fatty acid-mediated enzyme inactivation suggests that this compound could potentially exert similar regulatory effects on lipoxygenase activity.

The diversity of lipoxygenase isoforms and their overlapping substrate specificities and product profiles suggest complex regulatory networks where one lipoxygenase product might influence the activity of the same or different lipoxygenase enzymes nih.govuniprot.orgnih.govresearchgate.netmdpi.comcore.ac.ukresearchgate.net.

Impact on ATPases (e.g., Na+, K+-ATPase activity)

The impact of hydroperoxyeicosatetraenoic acids (HpETEs) and their corresponding hydroxyeicosatetraenoic acid (HETE) metabolites on ATPase activity, particularly Na+, K+-ATPase, has been investigated for several isomers. Research indicates that the position of the hydroperoxide group is crucial for this inhibitory effect. For instance, 5-HpETE has been identified as a potent inhibitor of neuronal Na+, K+-ATPase activity in synaptosomal membrane preparations from the rat cerebral cortex guidetopharmacology.org. This inhibition was found to be dependent on the hydroperoxide position and independent of further metabolism by 5-lipoxygenase guidetopharmacology.org. In contrast, 12-HpETE and 15-HpETE did not exhibit inhibitory effects on Na+, K+-ATPase activity in the same experimental setting guidetopharmacology.org.

Further studies have shown that the reduced form of 12-HpETE, 12(S)-HETE, can inhibit renal proximal tubular Na+-K+-ATPase in rats nih.gov. This inhibition was shown to occur via protein kinase C (PKC) activation nih.gov. Protein phosphorylation, particularly mediated by PKC, is a known mechanism for modulating and inhibiting neuronal Na+, K+-ATPase activity nih.gov. While these studies highlight the effects of other HpETE and HETE isomers on ATPases, direct research specifically detailing the impact of this compound or its reduced form, 9-HETE, on Na+, K+-ATPase activity was not prominently found in the surveyed literature.

Research on Tissue and Species-Specific Production and Effects

The production of this compound and its metabolites is intrinsically linked to the activity of lipoxygenase enzymes, which catalyze the oxygenation of polyunsaturated fatty acids like arachidonic acid (AA) lipidmaps.orguni.luuni.lu. The specific lipoxygenase involved dictates the position of the introduced hydroperoxide group. While this compound can be formed as an arachidonic acid oxygenation product, notably by mouse ALOX5 under certain conditions wikipedia.org, its production can also occur through non-enzymatic, free radical oxidation of arachidonic acid, leading to the formation of 9-HETE lipidmaps.orgnih.gov.

The expression and activity of lipoxygenases exhibit tissue and species specificity, leading to variations in the profile of HpETEs and HETEs produced. For example, 5-lipoxygenase (ALOX5) is highly expressed in circulating leukocytes and skin Langerhans cells wikipedia.org. Human 15-lipoxygenase-1 (ALOX15) is highly expressed in eosinophils and epithelial cells, while its murine homolog, L-12-LOX (encoded by Alox15), primarily converts AA to 12S-HETE and is found mainly in macrophages lipidmaps.org. Human 15-lipoxygenase-2 (ALOX15B) has been identified in tissues such as hair roots, prostate, lung, and cornea lipidmaps.org. Platelet-type 12S-LOX (encoded by ALOX12) is principally found in platelets, keratinocytes, and certain tumor cells lipidmaps.org.

Species differences in the enzymatic products are also evident. For instance, when using AA as a substrate, human 12/15-LOX produces a ratio of 15-HpETE to 12-HpETE of approximately 9:1, whereas the murine enzyme produces a ratio of 1:4 wikipedia.org. This highlights that homologous enzymes in different species may exhibit distinct product preferences wikipedia.org.

The effects of HpETEs and HETEs can also vary depending on the tissue. Studies have shown that 12-HETE and 15-HETE can induce monocyte adhesion in human aortic endothelial cells nih.gov. 12S-HETE has been demonstrated to promote tissue factor expression from monocytes lipidmaps.org. Furthermore, 15-HPETE has been shown to cause injury to bovine endothelial cells in culture nih.gov. In kidney tissue, both 12-HPETE and 15-HPETE have been reported to inhibit renin release nih.gov.

Advanced Methodologies for 9 Hpete Research

Analytical Techniques for Identification and Quantification

Analyzing 9-HpETE requires methods capable of high sensitivity, selectivity, and often the ability to differentiate between closely related isomers, including other hydroperoxy-eicosatetraenoic acids (HpETEs) and their corresponding hydroxy-eicosatetraenoic acids (HETEs). Various mass spectrometry-based approaches coupled with different chromatographic separation techniques are predominantly employed.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

LC-MS/MS and its higher-resolution counterpart, UPLC-MS/MS, are cornerstone techniques for oxylipin analysis, including this compound. These methods offer the advantage of separating complex mixtures before detection by mass spectrometry, which is particularly important for resolving isobaric and isomeric oxylipins. wikipedia.orgfishersci.canih.gov The coupling of liquid chromatography with tandem mass spectrometry (MS/MS) allows for targeted quantification using multiple reaction monitoring (MRM) or for more comprehensive profiling using non-targeted approaches. wikipedia.orgnih.gov UPLC systems, with their smaller particle size columns, provide improved resolution, speed, and sensitivity compared to traditional HPLC. hmdb.ca

Research findings demonstrate the effectiveness of LC-MS/MS in quantifying various eicosanoids, including HETEs (the reduced form of HpETEs), in biological samples like plasma and tissue. fishersci.canih.govhmdb.ca Methodologies have been developed that can simultaneously analyze a broad spectrum of lipid mediators. nih.govuni.lunih.gov For instance, one LC-MS/MS method was validated for over 60 eicosanoids with a run time of 16 minutes, utilizing stable isotope dilution for quantification. nih.gov Another sensitive LC-MS/MS method for quantifying 66 key eicosanoids in mouse colons reported limits of quantification ranging from 0.01 to 1 ng/mL. nih.gov

Non-Targeted Lipidomics Screens and Fragmentation Pattern Analysis

Non-targeted LC-MS/MS strategies are employed for comprehensive lipidomics profiling, allowing for the screening and identification of a wide range of lipid mediators, including HpETEs, without predefining a specific list of target compounds. wikipedia.orgwikidata.orguni.luwikipedia.org These approaches typically involve acquiring full scan mass spectra followed by fragmentation of detected ions. wikipedia.orgwikidata.org

Fragmentation pattern analysis is critical for the structural elucidation and identification of oxylipins in non-targeted screens. By studying the characteristic fragment ions produced upon collision-induced dissociation (CID), researchers can gain insights into the structure of unknown or tentatively identified compounds. wikipedia.orgwikidata.orguni.lunih.gov Databases like LIPID MAPS provide reference fragmentation patterns for various lipid mediators, which can be used to match experimental data. wikipedia.orgwikipedia.orguni.lunih.gov For HpETEs, the product ion spectrum often includes a characteristic fragment at m/z 335, corresponding to the loss of water and a hydroperoxy radical from the molecular ion. wikipedia.orgwikipedia.orguni.lunih.gov

Chemical Derivatization and Retention Index Algorithms

Chemical derivatization can be employed in conjunction with LC-MS/MS to enhance the ionization efficiency, improve chromatographic separation, or increase the stability of analytes like this compound. lipidmaps.orgnih.gov Derivatization can lead to the formation of charged derivatives that are more readily detected by electrospray ionization (ESI)-MS. lipidmaps.orgnih.gov However, the effectiveness of derivatization can vary depending on the specific compound and the matrix. For example, while AMPP derivatization improved the sensitivity for detecting certain hydroxy fatty acids in human plasma compared to standard ESI, it also reduced precision and showed significant matrix influence. lipidmaps.org

While retention index algorithms are more commonly associated with GC-MS for compound identification based on elution order relative to a standard series (e.g., n-alkanes) uni.luguidetoimmunopharmacology.orglipidmaps.orglipidmaps.orgnih.gov, the concept of using chromatographic retention information alongside mass spectral data is also valuable in LC-MS-based oxylipin analysis, particularly for distinguishing isomers that may have similar fragmentation patterns. Some analytical strategies combine chemical derivatization with retention index algorithms and tandem mass spectrometry for oxylipin annotation, highlighting the utility of multi-dimensional data for identification. nih.gov

Gas Chromatography-Mass Spectrometry (GC/MS)

GC/MS is another powerful technique utilized in the analysis of fatty acid metabolites, including HETEs derived from the reduction of HpETEs. GC/MS typically requires analytes to be volatile and thermally stable, often necessitating chemical derivatization (e.g., silylation to form trimethylsilyl (B98337) (TMS) derivatives or esterification to form pentafluorobenzyl (PFB) esters) before analysis. nih.govuni.lu

GC/MS is particularly useful for separating isomers and for its well-established libraries of electron ionization (EI) mass spectra and retention indices. guidetoimmunopharmacology.orglipidmaps.orglipidmaps.orgnih.gov Retention indices, which characterize the retention of a compound relative to a homologous series, provide a standardized measure that can be compared across different GC systems and laboratories, aiding in compound identification and confirmation. guidetoimmunopharmacology.orglipidmaps.orglipidmaps.org Studies have employed GC-MS with derivatization to analyze products resulting from the oxidation of HpETEs, demonstrating its capability in characterizing complex mixtures. uni.lu

Enantioselective High-Performance Liquid Chromatography for Chiral Analysis

This compound, like many lipid mediators, can exist as different stereoisomers (enantiomers) depending on the enzymatic or non-enzymatic pathways of its formation. The biological activity of oxylipins is often stereospecific, meaning that different enantiomers may have distinct or even opposing effects. Enantioselective HPLC, which utilizes chiral stationary phases, is essential for separating and analyzing individual enantiomers of chiral oxylipins. wikidata.orglipidmaps.orguni.lu

Polysaccharide-based chiral stationary phases are widely used for the enantioselective separation of oxygenated polyunsaturated fatty acids. wikidata.orglipidmaps.org By coupling enantioselective HPLC with mass spectrometry, researchers can quantify the levels of specific this compound enantiomers, providing valuable insights into their enzymatic biosynthesis and biological roles. While direct enantioselective analysis of this compound is challenging due to its instability, this technique is routinely applied to its more stable reduction product, 9-HETE, and other chiral oxylipins, allowing for indirect assessment of the stereochemistry of the initial hydroperoxidation event. wikidata.org

Nano Electrospray Ionization-Mass Spectrometry (NanoESI-MS/MS) for Rapid Screening

Nano Electrospray Ionization-Mass Spectrometry (NanoESI-MS/MS) is an ionization technique that can be coupled with mass spectrometry for the rapid screening and characterization of lipid hydroperoxides and other oxidized fatty acid metabolites. metabolomicsworkbench.org NanoESI typically involves very low flow rates, which can enhance ionization efficiency and sensitivity. metabolomicsworkbench.org

This technique is particularly useful for rapid analysis, potentially serving as a point-of-care testing (POCT) method for quickly discriminating dominant lipid hydroperoxides. metabolomicsworkbench.org Direct infusion NanoESI-MS/MS allows for the analysis of samples with minimal or no prior chromatographic separation, enabling rapid acquisition of mass spectral and fragmentation data for the identification of oxidized lipids. Studies have demonstrated the use of NanoESI-MS/MS for identifying hydroperoxides derived from unsaturated fatty acids based on their characteristic fragmentation patterns. metabolomicsworkbench.org

In Vitro Experimental Models

In vitro models are crucial for dissecting the cellular and enzymatic processes involving this compound under controlled conditions.

Cell Culture Systems for Studying Biosynthesis and Metabolism

Cell culture systems are widely used to study the biosynthesis and metabolism of eicosanoids, including this compound. Various cell types capable of expressing lipoxygenases or undergoing lipid peroxidation can be utilized. For instance, studies investigating arachidonic acid metabolism in different cell lines or primary cell cultures, such as endothelial cells or leukocytes, can reveal the pathways leading to this compound formation. nii.ac.jpjci.org By incubating cells with arachidonic acid and stimulating them with various agents, researchers can analyze the lipid metabolites produced. jci.org Techniques like HPLC (High-Performance Liquid Chromatography) are employed to separate and identify the various eicosanoids, including HpETEs and HETEs, produced by these cells. nii.ac.jpijcmas.com The incorporation of labeled arachidonic acid (e.g., [14C]arachidonic acid) allows for the tracking of its metabolic fate within the cells and the quantification of specific products like this compound and its downstream metabolites. jci.orgpnas.org

Enzyme Assays for Lipoxygenase and Associated Enzyme Activities

Enzyme assays are fundamental for measuring the activity of lipoxygenases and other enzymes involved in the biosynthesis and metabolism of this compound. Lipoxygenase activity can be measured spectrophotometrically by monitoring the formation of conjugated dienes, which is characteristic of hydroperoxy fatty acids like this compound, typically at wavelengths around 230-237 nm. ijcmas.compnas.orgtandfonline.comnih.gov

A common method for measuring lipoxygenase activity involves incubating the enzyme with its substrate, such as arachidonic acid or linoleic acid, in a suitable buffer system. ijcmas.comtandfonline.comnih.gov The rate of product formation (e.g., this compound) is then measured. ijcmas.com For example, the ferric oxidation of xylenol orange (FOX) assay is a microplate-based method that can be used to measure lipoxygenase inhibitory activity by detecting the hydroperoxide products. tandfonline.com These assays can be adapted to study specific lipoxygenase isoforms and their preference for substrates, providing insights into which enzymes might be responsible for this compound generation in a particular system. nih.gov

Enzyme assays can also be used to study enzymes that metabolize this compound, such as glutathione (B108866) peroxidases, which reduce hydroperoxy fatty acids to their corresponding alcohols. pnas.orgpnas.org

Reconstitution Experiments for Mechanistic Elucidation

Reconstitution experiments are valuable for understanding the specific roles and interactions of purified enzymes and substrates in the formation or metabolism of this compound. By combining purified lipoxygenase enzymes with arachidonic acid in a controlled environment, researchers can study the kinetics and regiospecificity of the oxygenation reaction, confirming whether a particular lipoxygenase isoform produces this compound. pnas.org

Reconstitution experiments can also involve adding exogenous this compound to cellular systems or purified enzyme preparations to investigate its downstream metabolic fate or its signaling properties. For instance, studies have used reconstitution experiments with exogenous 12/15-HPETE to demonstrate its role in activating other enzymes like secreted phospholipase A2 (sPLA2) in activated cells, highlighting a signaling function for this class of lipid hydroperoxides. balsinde.org Such experiments help to establish direct cause-and-effect relationships and elucidate the biochemical mechanisms involving this compound.

In Vivo Experimental Models (Excluding Clinical Human Trials)

In vivo models, particularly animal models, are essential for studying the systemic effects and physiological roles of this compound and its metabolites in a complex biological setting.

Targeted Deletion Studies in Animal Models (e.g., Mouse Models)

Genetically modified animal models, such as mice with targeted deletion of specific lipoxygenase genes, have been instrumental in understanding the in vivo contributions of lipoxygenase pathways to the production of eicosanoids like this compound and their related biological outcomes. pnas.orgnih.govnih.govresearchgate.net

While targeted deletion studies often focus on major lipoxygenase isoforms like 12-LOX or 15-LOX, which produce 12-HPETE or 15-HPETE respectively, these models can indirectly provide information about the potential sources and roles of this compound if its formation is linked to the activity of these enzymes or if its levels are affected by the absence of these pathways. pnas.orgnih.gov For example, studies using mice deficient in platelet-type 12-lipoxygenase (P-12LO) have shown altered production of 12-HPETE and its metabolites, revealing roles for this pathway in processes like platelet aggregation. pnas.org Although this compound is not the primary product of 12-LOX or 15-LOX, studying the lipid profiles in these knockout models under different physiological or pathological conditions can provide clues about the enzymes or processes that contribute to this compound levels in vivo. nih.govnih.gov

Monitoring of Lipid Metabolites in Biological Samples from Research Models

Monitoring lipid metabolites in biological samples from animal models is a key approach to assess the in vivo production and levels of this compound and its derivatives under various experimental conditions. Advanced analytical techniques, particularly liquid chromatography-mass spectrometry (LC-MS), are widely used for the targeted and untargeted analysis of oxylipins, including HpETEs and HETEs, in complex biological matrices like plasma, tissues, and urine. nih.govnih.govresearchgate.netceu.es

Sample preparation from biological matrices is critical and often involves lipid extraction using methods like solid-phase extraction (SPE) or liquid-liquid extraction. nih.govmdpi.com Antioxidants like butylated hydroxytoluene (BHT) and reducing agents like triphenylphosphine (B44618) (TPP) are often added during sample preparation to prevent auto-oxidation and reduce unstable hydroperoxides like this compound to their more stable hydroxy forms (e.g., 9-HETE) for analysis. pnas.orgmdpi.com The use of stable isotope-labeled internal standards is crucial for accurate quantification of these lipid metabolites. mdpi.com

LC-MS/MS allows for the separation and sensitive detection of a wide range of lipid mediators in a single analysis. nih.govresearchgate.netceu.es By applying these methods to biological samples from animal models subjected to different treatments or genetic modifications, researchers can quantify changes in this compound levels and correlate them with observed physiological or pathological outcomes. nih.govresearchgate.net For instance, lipidomics studies in mouse models of inflammation or cardiovascular disease have quantified various HETEs, including 9-HETE (as a reflection of this compound metabolism), to understand their involvement in these processes. nih.govnih.govresearchgate.net

Reagents and Substrate Preparation for Research

The foundation of this compound research lies in the careful preparation of the compound itself and the appropriate substrates for enzymatic studies. This involves selecting suitable methods for generating this compound and ensuring the purity and stability of all reagents.

Preparation of this compound and Analogous Hydroperoxides (e.g., via Autoxidation, Enzymatic Methods)

The synthesis of this compound and related hydroperoxides can be achieved through both non-enzymatic (autoxidation) and enzymatic routes. Each method offers distinct advantages and yields, influencing the purity and stereochemistry of the resulting hydroperoxide.

Autoxidation: Autoxidation of polyunsaturated fatty acids like arachidonic acid can yield a mixture of hydroperoxide isomers, including this compound. This process typically involves exposing the fatty acid to oxygen, often initiated by free radicals. For instance, autoxidation of arachidonic acid results in a mixture containing hydroperoxide compounds with substitution at various carbon positions, including C9 gerli.com. Vitamin E (α-tocopherol) can be used to control this process, stabilizing the formed hydroperoxides and potentially improving yields, although it still typically produces a mixture of isomers nih.gov. A vitamin E-controlled autoxidation of arachidonate (B1239269) methyl ester, for example, can yield approximately 30% total hydroperoxides, with roughly equal amounts of the 5-, 8-, 9-, 11-, 12-, and 15-HpETE methyl esters nih.gov. While straightforward, autoxidation often requires subsequent purification steps, such as high-performance liquid chromatography (HPLC), to isolate specific isomers like this compound nih.gov.

Enzymatic Methods: Enzymatic synthesis offers a more controlled and often stereoselective approach to preparing specific hydroperoxides. Lipoxygenases (LOXs) are key enzymes in this process, catalyzing the dioxygenation of polyunsaturated fatty acids. The positional and stereochemical specificity of the LOX isoform used dictates the primary hydroperoxide product.

While mammalian LOXs primarily produce 5-, 8-, 11-, 12-, or 15-HpETEs from arachidonic acid, certain plant lipoxygenases are known to produce 9-hydroperoxides. For example, some plant LOXs primarily convert linoleic acid to 9-hydroperoxy, trans-10, cis-12-octadecadienoic acid (9-HPOD) researchgate.net. Although less common in mammalian systems, a 9-LO has been implicated in the formation of this compound as a major product in some organisms, such as the freshwater diatom Gomphonema parvulum nih.gov.

Enzymatic preparations often involve incubating the substrate (e.g., arachidonic acid) with a specific lipoxygenase enzyme under controlled conditions, such as defined buffer systems and oxygen availability jmb.or.krmdpi.com. The reaction progress can be monitored spectrophotometrically by observing the increase in absorbance at 234 nm, which corresponds to the formation of conjugated double bonds in the hydroperoxide product mdpi.com. Following the enzymatic reaction, purification steps, such as reversed-phase HPLC, are typically employed to isolate the desired hydroperoxide isomer d-nb.infoimrpress.com.

Analogous hydroperoxides, such as 15-HpETE or 13-hydroperoxy-9Z,11E-octadecadienoic acid (13-HpODE), can be prepared similarly using the appropriate lipoxygenase isoforms (e.g., soybean lipoxygenase for 15-HpETE and 13-HpODE) and substrates (arachidonic acid for 15-HpETE, linoleic acid for 13-HpODE) d-nb.info.

Use of Specific Inhibitors for Lipoxygenase Isoforms

Lipoxygenases are classified based on the site of oxygenation on arachidonic acid, including 5-LOX, 8-LOX, 9-LOX, 11-LOX, 12-LOX, and 15-LOX medchemexpress.com. Inhibitors have been developed with varying degrees of specificity for these different isoforms. For instance, zileuton (B1683628) is a known inhibitor of 5-lipoxygenase researchgate.netitb.ac.id. Other inhibitors target different isoforms, such as selective inhibitors for 15-lipoxygenase rndsystems.comcenmed.com.

The use of specific inhibitors in research allows for the modulation of lipid hydroperoxide production. By inhibiting a particular LOX isoform, researchers can reduce or eliminate the formation of its specific hydroperoxide product, thereby studying the downstream effects or identifying alternative metabolic pathways. For example, studies investigating the role of 15-LOX in glioblastoma cells have utilized inhibitors like luteolin (B72000) and nordihydroguaiaretic acid (NDGA) to decrease the production of 15-LOX metabolites, including 13-hydroperoxy-octadecadienoic acid (13-HODE) and 9-HODE (the reduced form of 9-HpODE) mdpi.com.

Inhibition studies can involve incubating cells or enzyme preparations with the substrate (e.g., arachidonic acid) in the presence of varying concentrations of the inhibitor. The resulting lipid profiles are then analyzed, often using techniques like HPLC-MS/MS, to quantify the levels of different hydroperoxides and other metabolites mdpi.com. Changes in the production of this compound or analogous hydroperoxides in the presence of specific LOX inhibitors can provide insights into the enzymatic pathways responsible for their formation in a given biological system.

It is important to note that some LOX inhibitors may exhibit different mechanisms of action, including reductive or non-reductive inhibition researchgate.net. Characterizing the inhibitory mechanism can be crucial for interpreting experimental results accurately.

Summary of Preparation Methods and Inhibitors:

| Method | Description | Advantages | Disadvantages | Typical Products (from Arachidonic Acid) |

| Autoxidation | Non-enzymatic reaction with oxygen. Can be controlled with antioxidants. | Relatively simple. Applicable to various PUFAs. | Produces a mixture of isomers; requires purification. | Mixture of HPETEs (5-, 8-, 9-, 11-, 12-, 15-HpETE) gerli.comnih.gov |

| Enzymatic (LOX) | Catalyzed by specific lipoxygenase enzymes. | Often stereoselective; can target specific positions. | Requires enzyme purification/availability; specificity varies. | Specific HPETE isomer depending on LOX isoform (e.g., this compound by certain plant LOXs) nih.gov |

Selected Lipoxygenase Inhibitors Used in Research:

| Inhibitor Name | Targeted LOX Isoform(s) | Notes | PubChem CID |

| Zileuton | 5-LOX researchgate.netitb.ac.id | FDA-approved for asthma; N-hydroxyurea class. researchgate.netguidetopharmacology.orgguidetoimmunopharmacology.org | 60490 |

| Luteolin | 15-LOX (in some studies) mdpi.com | Natural flavonoid. mdpi.com | 5280445 |

| Nordihydroguaiaretic acid (NDGA) | LOXs (broad spectrum) researchgate.netmdpi.com | Antioxidant properties; used as a general LOX inhibitor. researchgate.netmdpi.com | 444891 |

| PD 146176 | 15-LOX (selective) rndsystems.com | Specific, non-competitive inhibitor. rndsystems.com | Not readily available in search results |

| 4-MMPB | 15-LOX (selective) cenmed.com | Selective inhibitor of 15-lipoxygenase. cenmed.com | 44423602 |

Note: The specificity and effectiveness of inhibitors can vary depending on the experimental system and conditions.

Theoretical Implications and Future Directions in 9 Hpete Research

Elucidating the Precise Role of 9-HpETE within the Eicosanoid Network

The eicosanoid network is a complex system of lipid mediators derived primarily from arachidonic acid, including prostaglandins (B1171923), leukotrienes, thromboxanes, and hydroxyeicosatetraenoic acids (HETEs) lipidmaps.orgwikipedia.orgresearchgate.netfrontiersin.org. This compound serves as a precursor to 9-HETE through reduction by peroxidases mdpi.comresearchgate.net. While other HpETEs, such as 5-HpETE and 15-HpETE, are well-established precursors for downstream mediators like leukotrienes and lipoxins, the specific signaling roles of this compound itself, beyond its conversion to 9-HETE, remain less defined compared to other hydroperoxy derivatives. Future research needs to precisely delineate the direct biological activities of this compound. This involves investigating whether this compound acts as a signaling molecule in its own right, independent of its reduction to 9-HETE, or if its primary significance lies solely as an intermediate in the formation of 9-HETE and potentially other downstream products. Studies are needed to identify specific receptors or binding partners that interact directly with this compound, contributing to distinct cellular responses.

Detailed Understanding of Stereochemical Control in Enzymatic and Non-Enzymatic Processes

Lipoxygenases (ALOXs) catalyze the regio- and stereospecific insertion of molecular oxygen into polyunsaturated fatty acids, typically yielding hydroperoxides with specific S or R configurations mdpi.comresearchgate.netcardiff.ac.uk. For instance, 12S-LO (ALOX12) primarily produces 12S-HpETE, while a distinct 12R-LO has been identified that forms 12R-HpETE nih.gov. Non-enzymatic lipid peroxidation, however, typically generates racemic mixtures of HpETEs and HETEs nih.govcaymanchem.com. The stereochemistry of this compound formation is influenced by the specific lipoxygenase involved, such as certain ALOX enzymes, and by non-enzymatic oxidation. researchgate.net Mouse ALOX8 may catalyze the production of 8,15-diHPETE from 15S-HPETE peroxidation, indicating complex enzymatic activities uniprot.org. Human ALOXE3 can produce this compound as a racemic mixture researchgate.net. Future research should aim for a more detailed understanding of the specific enzymes (e.g., particular ALOX isoforms or novel enzymes) responsible for the enzymatic synthesis of specific this compound stereoisomers and the precise mechanisms governing this stereochemical control. Furthermore, characterizing the relative contributions of enzymatic versus non-enzymatic pathways to the total cellular pool of this compound, including its different stereoisomers, under various physiological and pathological conditions is a critical area for future investigation. This includes developing methods to accurately quantify individual stereoisomers of this compound in biological samples.

Investigation of Cross-Talk Mechanisms with Other Lipid Mediators and Signaling Pathways

The eicosanoid network is highly interconnected, with significant cross-talk occurring between different branches (e.g., LOX, COX, and CYP pathways) and with other lipid mediator families researchgate.netfrontiersin.orgcaymanchem.com. For example, lipoxins, which are anti-inflammatory eicosanoids, can be synthesized through the cooperative action of different LOX enzymes, sometimes involving transcellular biosynthesis caymanchem.com. This compound and its metabolite 9-HETE may participate in complex signaling networks by interacting with or modulating the synthesis or actions of other lipid mediators, such as prostaglandins, leukotrienes, or specialized pro-resolving mediators (SPMs). Research is needed to identify how this compound influences the activity of enzymes in other lipid pathways or how other lipid mediators affect this compound synthesis or metabolism. Furthermore, exploring the cross-talk between this compound signaling and major cellular signaling pathways, such as those involving nuclear receptors (e.g., PPARs), kinases, or transcription factors (e.g., NF-κB), is crucial for understanding its broader biological impact mdpi.comnih.govfrontiersin.org.

Identification of Novel Cellular Targets and Binding Partners for this compound

Identifying the specific cellular targets and binding partners of this compound is essential for deciphering its mechanisms of action. While this compound is known to be reduced to 9-HETE, which may interact with certain receptors or enzymes, the direct targets of the hydroperoxide form are less characterized. Future research should employ advanced proteomic and lipidomic approaches to identify proteins or other biomolecules that directly bind to this compound. This could include investigating potential interactions with enzymes, receptors (both cell surface and intracellular), or structural proteins. Understanding these interactions will provide insights into how this compound exerts its effects at a molecular level and could reveal novel signaling pathways initiated by this lipid hydroperoxide.

Development of Advanced Analytical Tools for Spatiotemporal Analysis of this compound in Biological Systems

The transient nature and localized production of lipid mediators like this compound necessitate the development of advanced analytical tools capable of providing spatiotemporal information in biological systems researchgate.netacs.orgumn.edufrontiersin.org. Current methods often involve lipid extraction and chromatographic analysis, which provide snapshot measurements from bulk samples but lack spatial and temporal resolution at the cellular or tissue level. Future directions include developing highly sensitive and specific mass spectrometry-based imaging techniques, fluorescent or other probes for real-time detection of this compound in living cells and tissues, and microfluidic devices coupled with analytical techniques for studying its dynamics in controlled environments acs.orgacs.org. These tools will be invaluable for understanding where, when, and how this compound is produced, metabolized, and exerts its effects in complex biological systems.

Exploring the Significance of Esterified this compound and its Derivatives

Arachidonic acid is predominantly stored in cellular membrane phospholipids (B1166683) in an esterified form lipidmaps.orgwikipedia.org. Similarly, HpETEs and HETEs can also be found esterified to lipids, particularly phospholipids nih.gov. Esterified HpETEs and HETEs can be formed either from the oxygenation of free AA followed by incorporation into lipids or by the direct oxidation of esterified AA nih.gov. While free this compound is a recognized intermediate, the biological significance of this compound when esterified to phospholipids or other lipid species is not fully understood. Future research should investigate whether esterified this compound serves as a stable storage pool, a precursor for the release of free this compound or 9-HETE, or if the esterified form itself possesses distinct biological activities nih.gov. Exploring the enzymes involved in the formation and hydrolysis of esterified this compound and characterizing the specific lipid species it is incorporated into will be important areas of study.

Mechanistic Studies on the Interplay between this compound and Cellular Redox Homeostasis

Lipid hydroperoxides like this compound are inherently linked to cellular redox status. They are products of oxidative processes and can also influence the cellular redox environment. The formation of HpETEs involves the insertion of oxygen, often initiated by radical reactions, particularly in non-enzymatic pathways nih.govcaymanchem.com. While enzymatic formation is controlled, the hydroperoxide product itself is an oxidant. Future research should delve into the detailed mechanisms by which this compound interacts with cellular antioxidant defense systems and how it might contribute to or be affected by oxidative stress. This includes investigating its reactions with reactive oxygen or nitrogen species, its potential to induce lipid peroxidation chain reactions, and the role of peroxidases and other redox-regulating enzymes in its metabolism. Understanding this interplay is crucial for assessing the potential involvement of this compound in conditions associated with oxidative stress and disrupted redox homeostasis.

Potential for Research into this compound as a Biomarker in Oxidative Stress Models

Oxidative stress is a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of biological systems to detoxify these reactive intermediates frontiersin.orgnih.gov. This imbalance can lead to damage to cellular components, including lipids, proteins, and DNA frontiersin.org. Lipid peroxidation, the oxidative degradation of lipids, is a key consequence of oxidative stress, and its products are often investigated as potential biomarkers researchgate.net.

Hydroperoxyeicosatetraenoic acids (HpETEs), including this compound, are initial products formed during the enzymatic oxygenation of arachidonic acid by lipoxygenases or through non-enzymatic lipid peroxidation nih.govnih.gov. While short-lived, HpETEs are rapidly converted to more stable products such as hydroxyeicosatetraenoic acids (HETEs) nih.govnih.gov. The presence and levels of these oxidation products can serve as indicators of oxidative damage researchgate.net.

Research into the potential of this compound as a biomarker for oxidative stress is linked to its formation pathways. Both enzymatic (via 9-lipoxygenase) and non-enzymatic (lipid peroxidation) processes can lead to the generation of this compound nih.govmdpi.com. Detecting and quantifying this compound or its downstream metabolites like 9-HETE could provide insights into the extent of arachidonic acid-specific oxidative damage within a biological system nih.gov.

Studies have explored lipid peroxidation products, such as hydroxyoctadecadienoic acids (HODE) and HETEs, as potential biomarkers for assessing oxidative stress status in vivo researchgate.net. While this compound itself is transient, its more stable reduction product, 9-HETE, has been studied. For instance, HETEs are formed as early arachidonic acid-derived products during lipid peroxidation nih.gov.